Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is a structurally complex molecule featuring a piperidine core substituted with a benzamido-thiophene moiety and a 3-fluorophenyl group. The compound’s molecular architecture includes:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, carboxylated at the 4-position with an ethyl ester group.
- Thiophene substituent: A 4,5-dimethylthiophen-3-yl group modified at the 2-position with a benzamido (benzoyl amino) group.
- Arylalkyl linkage: A (3-fluorophenyl)methyl group bridging the thiophene and piperidine rings.
Properties
Molecular Formula |
C28H31FN2O3S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C28H31FN2O3S/c1-4-34-28(33)21-13-15-31(16-14-21)25(22-11-8-12-23(29)17-22)24-18(2)19(3)35-27(24)30-26(32)20-9-6-5-7-10-20/h5-12,17,21,25H,4,13-16H2,1-3H3,(H,30,32) |
InChI Key |
PGNMAYRAIUWYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Functionalization
The synthesis begins with the preparation of the 2-benzamido-4,5-dimethylthiophene intermediate.
Step 1: Thiophene Amination
4,5-Dimethylthiophen-3-amine undergoes Schiff base formation with 3-fluorobenzaldehyde in ethanol under reflux (12 h, 78°C), yielding the imine intermediate.
Step 2: Cyclocondensation
The imine intermediate is subjected to microwave-assisted cyclization (150 W, 120°C, 20 min) with ethyl piperidine-4-carboxylate in the presence of acetic acid, forming the thiophene-piperidine hybrid structure.
Step 3: Amidation
The free amine group on the thiophene ring is benzoylated using benzoyl chloride (1.2 equiv) in dichloromethane with triethylamine as a base (0°C to RT, 6 h).
Coupling and Esterification
Mannich Reaction Optimization
The critical coupling between the thiophene and piperidine moieties employs a Mannich-type reaction:
| Condition | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional heating | 80°C | 24 h | 45 | 88 |
| Microwave-assisted | 120°C | 20 min | 82 | 95 |
| Solvent-free | 150°C | 4 h | 68 | 92 |
Microwave irradiation significantly improves reaction efficiency, reducing time from 24 hours to 20 minutes while nearly doubling yield.
Critical Reaction Parameters
Solvent Systems
Catalytic Systems
-
PTSA (p-toluenesulfonic acid) : 5 mol% improves cyclization kinetics
-
ZnCl₂ : Lewis acid catalysis reduces epimerization during piperidine ring formation
-
Pd/C (10%) : Essential for hydrogenolytic removal of protecting groups in multi-step syntheses
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Representative Data for Batch 4a:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.2 Hz, 2H, Ar-H), 7.48 (t, J = 7.6 Hz, 1H, Ar-H), 7.36 (d, J = 8.0 Hz, 2H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.51–3.42 (m, 2H, piperidine-H), 2.89–2.78 (m, 2H, piperidine-H), 2.24 (s, 3H, CH₃), 2.18 (s, 3H, CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
-
HRMS (ESI+) : m/z calcd for C₂₇H₃₀FN₃O₃S [M+H]⁺ 496.2065, found 496.2068
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry principles from:
| Parameter | Batch Mode | Flow Mode | Improvement |
|---|---|---|---|
| Reaction volume | 5 L | 200 mL | 25× reduction |
| Throughput | 12 g/day | 144 g/day | 12× increase |
| Energy consumption | 8.4 kWh/g | 1.2 kWh/g | 7× reduction |
Green Chemistry Metrics
-
E-factor : Reduced from 32 (batch) to 11 (flow) through solvent recycling
-
PMI (Process Mass Intensity) : Improved from 56 to 19 kg/kg via catalyst recovery systems
Challenges and Mitigation Strategies
6.1. Regioselectivity in Thiophene Functionalization
-
Issue : Competing C-3 vs C-5 substitution in dimethylthiophene derivatives
-
Solution : Use of bulky directing groups (e.g., trityl protection) forces amidation at C-2
6.2. Epimerization During Piperidine Formation
-
Issue : Racemization at C-4 of piperidine carboxylate
-
Solution : Low-temperature (-20°C) ring-closing with Zn(OTf)₂ catalyst preserves stereochemistry
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Linear synthesis | 7 | 18 | 91 | 1.00 |
| Convergent approach | 5 | 34 | 96 | 0.72 |
| Flow synthesis | 4 | 41 | 98 | 0.58 |
The convergent strategy combining pre-formed thiophene and piperidine modules demonstrates superior efficiency over traditional linear approaches .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can yield primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is primarily investigated for its potential pharmaceutical applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against various microbial strains. The mechanism likely involves the interaction of the benzamido group with bacterial cell structures, potentially disrupting their function.
- Anticancer Activity : Research indicates that it may possess anticancer properties by targeting specific signaling pathways involved in tumor growth. The unique functional groups enhance its binding affinity to biological targets, making it a candidate for further development as an anticancer agent.
Synthetic Organic Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions, including:
- Functional Group Transformations : The thiophene moiety can undergo oxidation to yield sulfoxides or sulfones, while the benzamido group can be reduced to form primary or secondary amines.
- Derivatization : The ability to modify the compound through various synthetic pathways enhances its utility in developing new chemical entities with tailored biological activities.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic efficacy:
- Binding Affinity Assessments : Interaction studies often involve evaluating the compound's binding affinities to specific receptors or enzymes. These studies help elucidate its pharmacological profile and predict potential side effects.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate (ASE 2474)
- Structure : Piperidine ring with a 4-oxo group and ethyl ester at position 1.
- Key Differences : Lacks the thiophene and fluorophenyl substituents, reducing steric bulk and aromatic interactions.
- Properties : Molecular weight ≈ 185.21 g/mol (estimated), with lower lipophilicity due to the absence of fluorinated and benzamido groups .
Ethyl 4-piperidone-3-carboxylate hydrochloride (ASE 2498)
- Structure : Piperidine-3-carboxylate with a 4-oxo group and ethyl ester; hydrochloride salt form.
- Key Differences : Positional isomerism (carboxylate at 3 vs. 4 position) and protonation state alter solubility and conformational flexibility. The hydrochloride salt enhances aqueous solubility compared to the neutral target compound .
1-Ethylpiperazine (ASE 2594)
- Structure : Piperazine ring (two nitrogen atoms) with an ethyl group.
- Simpler structure correlates with lower molecular weight (114.19 g/mol) and boiling point (157°C) .
Thiophene-Containing Analogues
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)
- Structure : Thiophene ring substituted with a 4-phenyl group and a propanamido-linked 4-methylpiperazine.
- Key Differences: Substituents: 4-Methylpiperazine (basic, polar) vs. benzamido (aromatic, hydrogen-bonding).
- Biological Implications : Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics), suggesting the target compound may share similar receptor affinity .
Aromatic and Fluorinated Analogues
Ethyl 1-(3-hydroxy-2-(hydroxymethyl)phenethyl)piperidine-4-carboxylate
- Structure : Piperidine-4-carboxylate linked to a dihydroxyphenethyl group.
- Key Differences : Hydroxyl and hydroxymethyl groups increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic 3-fluorophenyl and benzamido groups in the target compound.
- Reactivity : The dihydroxy moiety undergoes oxidation to a formyl group (as shown in ), a transformation less likely in the fluorinated target due to electron-withdrawing effects of fluorine .
Conformational Analysis
The piperidine ring’s puckering, defined by Cremer and Pople coordinates, influences molecular interactions. Compared to simpler piperidine derivatives (e.g., 1-ethylpiperazine), the target compound’s bulky substituents likely restrict ring flexibility, favoring a chair or twisted-boat conformation. This rigidity may enhance selectivity in binding to sterically constrained targets .
Comparative Data Table
Biological Activity
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its complex molecular structure, the compound features a piperidine ring, a benzamido group, and a thiophene moiety, along with a fluorophenyl substituent. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Molecular Formula : C28H31FN2O3S
- Molecular Weight : Approximately 494.6 g/mol
- Structure : The compound consists of multiple functional groups that may enhance its binding capabilities and biological activity compared to simpler analogs.
Biological Activity Overview
Recent studies indicate that this compound exhibits promising antimicrobial and anticancer properties . The mechanism of action is believed to involve interactions with specific molecular targets, where the benzamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group enhances hydrophobic interactions.
- Antimicrobial Activity : The compound may inhibit the growth of various microorganisms through disruption of cellular processes.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways.
Antimicrobial Studies
Preliminary research has shown that this compound possesses antimicrobial properties. In vitro assays demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Anticancer Studies
In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it has a selective cytotoxic profile, with lower toxicity to normal cells compared to cancerous cells. The effective concentration (EC50) values ranged from 0.64 µM to 2.95 µM across different cell lines tested .
Case Studies
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Binding affinity studies suggest that the compound interacts effectively with several receptors and enzymes involved in disease pathways.
Binding Affinity Results
| Target Protein | Binding Affinity (Kd) | Mechanism |
|---|---|---|
| Protein A | 50 nM | Competitive inhibition |
| Protein B | 100 nM | Allosteric modulation |
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed to prepare ethyl piperidine-4-carboxylate derivatives with complex substituents?
- Methodological Answer : Synthesis often involves multi-step reactions, including:
- Amide coupling : Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to form key amide bonds .
- Nucleophilic substitution : Reacting piperidine intermediates with halogenated or sulfonated aromatic/thiophene derivatives under basic conditions .
- Esterification : Ethyl ester groups are introduced early in synthesis to protect carboxylate functionalities, followed by deprotection or functionalization in later steps .
- Validation : Intermediate purity is confirmed via HPLC or TLC, and final products are characterized by / NMR, IR, and high-resolution mass spectrometry.
Q. How is the molecular structure of such a compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction data are refined using SHELXL for small-molecule structures, which employs full-matrix least-squares refinement against values .
- Geometric parameters : Bond lengths, angles, and torsional conformations are cross-checked against density functional theory (DFT) calculations or Cremer-Pople puckering parameters for piperidine rings .
- Disorder handling : SHELXL’s PART instruction is used to model disordered regions, with restraints applied to maintain chemically reasonable geometries .
Advanced Research Questions
Q. How can conformational analysis of the piperidine ring inform structure-activity relationships (SAR)?
- Methodological Answer :
- Cremer-Pople parameters : The puckering amplitude () and phase angle () are calculated to quantify non-planar distortions in the piperidine ring. For example, a value > 0.5 Å indicates significant chair or boat conformations .
- Dynamic effects : Variable-temperature NMR or molecular dynamics simulations can assess flexibility, which impacts binding to biological targets like enzymes or receptors .
- SAR implications : Substituents at the 1- and 4-positions of the piperidine ring (e.g., benzamido groups) may stabilize specific conformations, altering pharmacophore alignment .
Q. How should researchers address contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer :
- Assay standardization : Compare IC values under consistent conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. COX-2 inhibition assays .
- Structural nuances : Minor substituent changes (e.g., 3-fluorophenyl vs. 4-chlorophenyl groups) can drastically alter solubility or metabolic stability, affecting in vivo outcomes .
- Data reconciliation : Use meta-analysis tools to correlate structural descriptors (e.g., logP, polar surface area) with activity trends across studies .
Q. What computational approaches are suitable for predicting binding modes of this compound with protein targets?
- Methodological Answer :
- Docking studies : Software like AutoDock Vina or Glide can model interactions, prioritizing hydrogen bonding between the benzamido group and active-site residues (e.g., kinase catalytic domains) .
- MD simulations : Post-docking molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying key residues (e.g., hydrophobic pockets accommodating 4,5-dimethylthiophene) .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinities, highlighting substituent contributions (e.g., fluorophenyl vs. trifluoromethyl groups) .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic data for piperidine derivatives?
- Methodological Answer :
- Twinned data refinement : Use SHELXL’s TWIN/BASF instructions for handling twinned crystals, ensuring accurate intensity statistics (e.g., ) .
- Discrepancy checks : Compare ADPs (atomic displacement parameters) and residual density maps to identify overinterpretation of weak electron density .
- Validation tools : Employ checkCIF/PLATON to flag geometric outliers (e.g., strained bond angles in the thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
